molecular formula C8H8N2 B8760154 2-Pyridinamine, 3-ethynyl-6-methyl- CAS No. 936344-73-9

2-Pyridinamine, 3-ethynyl-6-methyl-

Cat. No.: B8760154
CAS No.: 936344-73-9
M. Wt: 132.16 g/mol
InChI Key: WGZTWEISOCCLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinamine, 3-ethynyl-6-methyl-: is a chemical compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the sixth position of the pyridine ring, along with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and an appropriate ethynyl boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate , and a base, such as potassium carbonate , in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for 2-Pyridinamine, 3-ethynyl-6-methyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinamine, 3-ethynyl-6-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents such as with a or can be employed.

    Substitution: Reagents such as or can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl compounds such as or .

    Reduction: Formation of or .

    Substitution: Formation of or derivatives.

Scientific Research Applications

2-Pyridinamine, 3-ethynyl-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-ethynyl-6-methyl- depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors , thereby modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding , while the amino group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

  • 2-Amino-6-methylpyridine
  • 2-Amino-3-methylpyridine
  • 2-Amino-3-bromo-6-methylpyridine

Comparison: 2-Pyridinamine, 3-ethynyl-6-methyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-conjugated systems . This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties .

Properties

CAS No.

936344-73-9

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

3-ethynyl-6-methylpyridin-2-amine

InChI

InChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10)

InChI Key

WGZTWEISOCCLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (5 mL) solution of diisopropylamine (439 μL, 3.13 mmol) was added n-butyl lithium (1.81 mL, 1.6 M hexane solution, 2.89 mmol) under nitrogen atmosphere at −78° C., which was stirred for 15 minutes at 0° C. Then, trimethylsilyldiazomethane (1.81 mL, 2 M tetrahydrofuran solution, 3.62 mmol) was added to the reaction mixture at −78° C., which was stirred for 30 minutes at −78° C. To the reaction mixture was added a tetrahydrofuran (2 mL) solution of 2-amino-6-methyl-pyridine-3-carbaldehyde (328 mg, 2.41 mmol) described in Manufacturing Example 170-1-4 at −78° C., which was stirred for 25 minutes while the temperature was slowly raised to −30° C. Acetic acid (414 mL, 7.23 mmol) was added to the reaction mixture at −78° C., and the temperature was slowly raised, after which water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (243 mg, 76%).
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
414 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
328 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
439 μL
Type
reactant
Reaction Step Five
Quantity
1.81 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
76%

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